molecular formula C18H18ClNO3S2 B2545291 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide CAS No. 2034464-35-0

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide

Cat. No.: B2545291
CAS No.: 2034464-35-0
M. Wt: 395.92
InChI Key: LUCAUCDQYBITHL-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H18ClNO3S2 and its molecular weight is 395.92. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. The research indicates that the type of sulfonamide derivative can significantly influence the interaction with DNA and, consequently, the efficacy in DNA cleavage and antiproliferative activity against cancer cells. These findings suggest potential therapeutic applications in cancer treatment through the modulation of DNA interactions (González-Álvarez et al., 2013).

Photodynamic Therapy for Cancer Treatment

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been explored for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy (PDT) in cancer treatment. The study highlights the potential of these derivatives in improving the efficacy of PDT, a treatment modality that utilizes light-activated compounds to target cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

Research on benzenesulfonamide derivatives has shown promising results in terms of antimicrobial and antifungal activities. Novel compounds bearing the benzenesulfonamide moiety have been synthesized and tested for their efficacy against various microbial and fungal strains. These studies contribute to the development of new therapeutic agents for treating infectious diseases (Zareef et al., 2007).

Inhibition of Kynurenine 3-Hydroxylase

N-(4-Phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation. The inhibition of this enzyme has potential therapeutic implications in neurodegenerative diseases, highlighting the compound's relevance in neurological research (Röver et al., 1997).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel sulfonamide derivatives have been extensively studied, with applications ranging from the development of new catalysts to the exploration of their chemical properties. These studies are crucial for expanding our understanding of the chemical behavior of sulfonamide compounds and exploring their potential applications in various scientific domains (El-Sonbati et al., 2015).

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. For example, 2-(2-Pyridyl)benzothiophene has been classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Benzothiophene derivatives have been the subject of much research due to their potential biological activity. They have been used in the development of new drug candidates due to their biological and pharmacological properties . Future research may focus on exploring the potential biological activities of new benzothiophene derivatives and optimizing their properties for specific applications.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chloro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S2/c1-12-7-8-14(19)10-16(12)25(22,23)20-11-18(2,21)17-9-13-5-3-4-6-15(13)24-17/h3-10,20-21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCAUCDQYBITHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.